molecular formula C14H16ClN3O2S2 B2786691 N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide CAS No. 391875-86-8

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

Cat. No. B2786691
CAS RN: 391875-86-8
M. Wt: 357.87
InChI Key: REMLSVYWOWZNKD-UHFFFAOYSA-N
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Description

“N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide” is a chemical compound with the molecular formula C17H17N3OS2 . It is a derivative of the 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of “N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide” is based on the 1,3,4-thiadiazole scaffold. This scaffold and its derivatives possess a wide range of biological activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .


Physical And Chemical Properties Analysis

The average mass of “N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide” is 343.466 Da and its monoisotopic mass is 343.081299 Da .

Scientific Research Applications

Nanocrystals and Nanotechnology

Nanocrystals are tiny crystalline particles with dimensions on the nanometer scale. They possess unique properties due to their small size, such as quantum confinement effects. Here’s how N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide can be applied:

Peptide Synthesis

The compound contains a tert-butylthio group, which is synthetically useful for introducing sulfur-containing moieties into peptides. This process is crucial in biochemistry for producing peptides with specific properties.

Nucleic Acid Aptamers

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide could be explored for developing nucleic acid aptamers. These synthetic oligonucleotides have potential applications in diagnostics, drug delivery, and therapeutics. Xeno-nucleic acids (XNAs) like this compound are not recognized and degraded by nucleases, making them suitable for in vivo use .

Future Directions

The 1,3,4-thiadiazole scaffold, which includes “N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide”, has shown promise in various areas of medicinal chemistry due to its wide range of biological activities . Future research could focus on exploring these activities further and developing new derivatives with enhanced properties.

properties

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S2/c1-3-4-7-21-14-18-17-13(22-14)16-12(19)10-8-9(15)5-6-11(10)20-2/h5-6,8H,3-4,7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMLSVYWOWZNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

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